
(2-Ethyl-1-benzofuran-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethyl-1-benzofuran-3-yl)boronic acid is an organoboron compound that features a benzofuran ring substituted with an ethyl group at the second position and a boronic acid group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-1-benzofuran-3-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 2-ethylbenzofuran, is brominated at the third position using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Lithiation: The brominated intermediate is then treated with n-butyllithium at low temperatures (-78°C) to form the corresponding lithium intermediate.
Borylation: The lithium intermediate is reacted with triisopropyl borate to yield this compound after hydrolysis.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions: (2-Ethyl-1-benzofuran-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Suzuki–Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Alcohols or ketones.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
(2-Ethyl-1-benzofuran-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Industry: It is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (2-Ethyl-1-benzofuran-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki–Miyaura coupling . This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.
Comparison with Similar Compounds
Benzofuran-2-boronic acid: Similar structure but without the ethyl group at the second position.
Benzo[b]thiophene-2-boronic acid: Contains a sulfur atom instead of oxygen in the heterocyclic ring.
2-Furanylboronic acid: Lacks the benzene ring fused to the furan ring.
Uniqueness: (2-Ethyl-1-benzofuran-3-yl)boronic acid is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of the resulting products. This makes it a valuable compound for the synthesis of specific derivatives that may not be easily accessible using other boronic acids.
Properties
CAS No. |
881998-70-5 |
|---|---|
Molecular Formula |
C10H11BO3 |
Molecular Weight |
190.01 g/mol |
IUPAC Name |
(2-ethyl-1-benzofuran-3-yl)boronic acid |
InChI |
InChI=1S/C10H11BO3/c1-2-8-10(11(12)13)7-5-3-4-6-9(7)14-8/h3-6,12-13H,2H2,1H3 |
InChI Key |
XETMUIKOOLNLII-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(OC2=CC=CC=C12)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


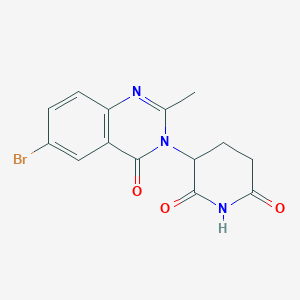
![[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid](/img/structure/B13456000.png)
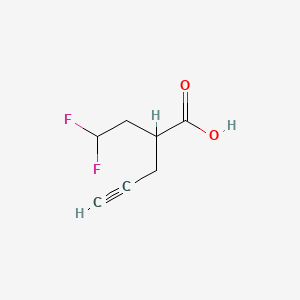
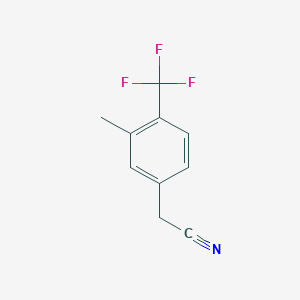
![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13456018.png)
![3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13456022.png)
![Tert-butyl2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-1-carboxylate](/img/structure/B13456031.png)
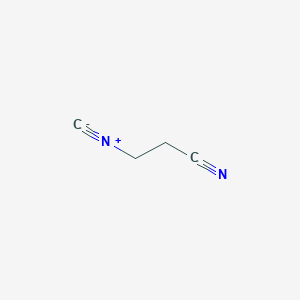
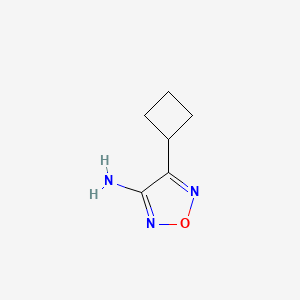
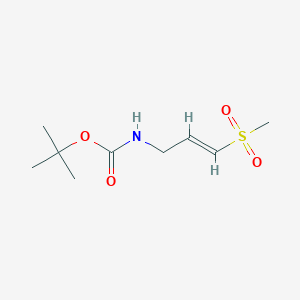
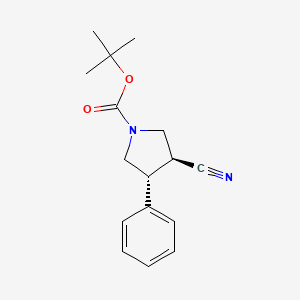
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B13456052.png)

![1-Methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13456055.png)
